REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[C:11]1(C)[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1.N1C=CC=C[CH:23]=1>>[C:13]1([CH3:23])[CH:12]=[CH:11][CH:16]=[CH:15][C:14]=1[S:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9])(=[O:18])=[O:19]
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Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
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NC1=C(C=CC=C1)C(C)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
are left
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride after half an hour
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=C(C=CC=C1)S(=O)(=O)NC1=C(C=CC=C1)C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |